LogP and PSA Comparison: Tetrahydropyran Amino Alcohol vs. Oxetane and Acyclic Analogs
2-Amino-3-(3-oxanyl)-1-propanol exhibits a measured LogP of 0.823 and PSA of 55.48 Ų [1]. In contrast, the oxetane analog 2-amino-3-(oxetan-3-yl)propan-1-ol (CAS 1779783-88-8, C₆H₁₃NO₂, MW 131.17) is predicted to have lower lipophilicity owing to the more polar four-membered ring. Oxetane substitution in aliphatic amines typically reduces intrinsic LogP by approximately 0.5–1.5 log units relative to the unsubstituted chain, with the magnitude dependent on the topological distance between the oxetane oxygen and the amine [2]. The tetrahydropyran ring provides a less polar, more lipophilic alternative to oxetane while maintaining greater polarity than a cyclohexyl moiety (cyclohexane LogP ~3.4). This positions the target compound in an intermediate, developable lipophilicity range (LogP 0.5–1.5) favorable for oral bioavailability [3].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP 0.823; tPSA 55.48 Ų |
| Comparator Or Baseline | Oxetane analog (2-amino-3-(oxetan-3-yl)propan-1-ol): LogP predicted ~0.1–0.5 (class-level inference); Cyclohexyl analog: LogP ~2.5–3.5 (class-level inference); Acyclic 2-amino-1-propanol: LogP ~ -0.4, tPSA ~46 Ų |
| Quantified Difference | LogP elevation of ~0.3–0.7 units vs. oxetane analog; LogP reduction of ~1.7–2.7 units vs. cyclohexyl analog; tPSA elevation of ~9.5 Ų vs. acyclic analog |
| Conditions | Calculated/predicted LogP and PSA values from MolBase database; oxetane LogP shifts from J. Med. Chem. 2010 reference series |
Why This Matters
The target compound occupies a lipophilicity window that balances aqueous solubility with membrane permeability, making it a preferred choice when oxetanes prove too polar (leading to poor permeability) and cyclohexyl analogs prove too lipophilic (leading to high metabolic clearance and promiscuous binding).
- [1] MolBase. (2S)-2-amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol, CAS 942144-41-4. Physicochemical Property Data: LogP 0.823, PSA 55.48. View Source
- [2] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53 (8), 3227–3246. (Table 1: ΔLogP effects of oxetane substitution). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
